methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate
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Overview
Description
8-[2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoic acid methyl ester is a fatty acid methyl ester.
Scientific Research Applications
Antimicrobial Activity
A study by Kandhavelu et al. (2012) focused on the synthesis, characterization, and antimicrobial activity of novel arylhydrazones of methylene active compounds, including structures similar to the chemical of interest. These compounds were tested against various bacterial strains, and some showed effective antimicrobial properties. Specifically, compounds exhibited significant inhibitory effects on the luminescence of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC50) highlighting their potential as antimicrobial agents. This research underscores the relevance of such chemical structures in developing new antimicrobial compounds (Kandhavelu et al., 2012).
Synthetic and Structural Insights
Another aspect of research involving similar compounds focuses on their synthesis and structural properties. For instance, Moncol’ et al. (2014) detailed the crystal structure of a compound closely related to methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate. The study provided insights into the compound's crystalline structure, including hydrogen bonding patterns, which are crucial for understanding its reactivity and potential applications in materials science or pharmaceuticals (Moncol’ et al., 2014).
Anti-inflammatory Properties
Research by Li et al. (2008) explored the anti-inflammatory properties of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, showing significant potential for novel anti-inflammatory drugs. This study indicates that modifications to the dioxane structure, similar to the one in the query compound, can lead to effective anti-inflammatory agents, highlighting the chemical's importance in medicinal chemistry research (Li et al., 2008).
Properties
Molecular Formula |
C19H34N2O5 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate |
InChI |
InChI=1S/C19H34N2O5/c1-19(2)14-25-18(26-15-19)12-8-9-13-20-21-16(22)10-6-4-5-7-11-17(23)24-3/h13,18H,4-12,14-15H2,1-3H3,(H,21,22)/b20-13+ |
InChI Key |
XCCWDQMCNYJXRH-DEDYPNTBSA-N |
Isomeric SMILES |
CC1(COC(OC1)CCC/C=N/NC(=O)CCCCCCC(=O)OC)C |
Canonical SMILES |
CC1(COC(OC1)CCCC=NNC(=O)CCCCCCC(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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